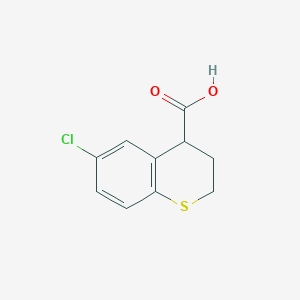
6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid
Cat. No. B8639818
M. Wt: 228.70 g/mol
InChI Key: AMFASVCOYUCOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05516918
Procedure details


A mixture of tin(II) chloride dihydrate (115.42 g, 0.51 mol) and 6-chloro-3,4-dihydro-4-(trimethylsiloxy)-2H-1-benzothiopyran-4-carbonitrile (37.53 g, 0.126 mol) in 1:1 acetic acid/concentrated hydrochloric acid is heated at reflux under nitrogen for 3 days, cooled to room temperature and diluted with chloroform. The aqueous phase is separated and extracted with chloroform. The organic phase and organic extracts are combined and extracted with 2N sodium hydroxide solution. The combined aqueous extracts are washed with chloroform and acidified to pH 3. The acidic aqueous mixture is extracted with chloroform and the combined organic extracts are dried and concentrated in vacuo to obtain a residue. The residue is triturated with an ether/petroleum ether mixture and filtered to give the title product as an off-white solid (12.56 g, mp 139°-150° C.).

Name
6-chloro-3,4-dihydro-4-(trimethylsiloxy)-2H-1-benzothiopyran-4-carbonitrile
Quantity
37.53 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[S:15][CH2:14][CH2:13]C(O[Si](C)(C)C)(C#N)[C:11]=2[CH:23]=1.[C:24]([OH:27])(=[O:26])[CH3:25]>C(Cl)(Cl)Cl>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[S:15][CH2:14][CH2:13][CH:25]([C:24]([OH:27])=[O:26])[C:11]=2[CH:23]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
115.42 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
6-chloro-3,4-dihydro-4-(trimethylsiloxy)-2H-1-benzothiopyran-4-carbonitrile
|
|
Quantity
|
37.53 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC2=C(C(CCS2)(C#N)O[Si](C)(C)C)C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under nitrogen for 3 days
|
|
Duration
|
3 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2N sodium hydroxide solution
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined aqueous extracts are washed with chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The acidic aqueous mixture is extracted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic extracts are dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is triturated with an ether/petroleum ether mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=C(C(CCS2)C(=O)O)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.56 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

